molecular formula C22H25N3O5S B12473311 4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one

4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B12473311
M. Wt: 443.5 g/mol
InChI Key: HFFXSJWQLKQJRS-UHFFFAOYSA-N
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Description

4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline core, a sulfonyl group, and an azepane moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Azepane Moiety: The azepane moiety can be introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with the sulfonylated quinoxaline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.

Scientific Research Applications

4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core and exhibit similar biological activities.

    Azepane Derivatives: Compounds containing the azepane moiety also show comparable chemical properties and reactivity.

    Sulfonylated Aromatics: These compounds have sulfonyl groups attached to aromatic rings, contributing to their unique chemical behavior.

Uniqueness

4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the azepane moiety, sulfonyl group, and quinoxaline core makes it distinct from other similar compounds.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

4-[3-(azepane-1-carbonyl)-4-methoxyphenyl]sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C22H25N3O5S/c1-30-20-11-10-16(14-17(20)22(27)24-12-6-2-3-7-13-24)31(28,29)25-15-21(26)23-18-8-4-5-9-19(18)25/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,23,26)

InChI Key

HFFXSJWQLKQJRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCCCCC4

Origin of Product

United States

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